
4-Aminobenzoic acid;benzyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;benzyl carbamimidothioate is a compound that combines the properties of 4-aminobenzoic acid and benzyl carbamimidothioateIt is a white solid that is slightly soluble in water and is commonly found in nature . Benzyl carbamimidothioate, on the other hand, is a compound that contains a benzyl group attached to a carbamimidothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or by the Hoffman degradation method . Benzyl carbamimidothioate is produced through the reaction of benzyl chloride with thiourea, followed by hydrolysis.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Benzyl carbamimidothioate can undergo:
Hydrolysis: It can be hydrolyzed to form benzylamine and carbon disulfide.
Substitution: It can react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation of 4-Aminobenzoic Acid: 4-Nitrobenzoic acid.
Reduction of 4-Aminobenzoic Acid: 4-Aminobenzyl alcohol.
Hydrolysis of Benzyl Carbamimidothioate: Benzylamine and carbon disulfide.
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Medicine: PABA is used in sunscreen formulations and as a dietary supplement.
Industry: Used in the production of specialty azo dyes and crosslinking agents.
Benzyl carbamimidothioate is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a precursor for the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Benzyl carbamimidothioate exerts its effects through its ability to react with various electrophiles, forming substituted derivatives that can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic Acid: An oxidized form of 4-aminobenzoic acid.
4-Aminobenzyl Alcohol: A reduced form of 4-aminobenzoic acid.
Benzylamine: A hydrolysis product of benzyl carbamimidothioate.
Uniqueness
4-Aminobenzoic acid is unique due to its role as an intermediate in folate synthesis and its widespread occurrence in nature . Benzyl carbamimidothioate is unique due to its reactivity with electrophiles and its use as a precursor in the synthesis of biologically active compounds.
Propiedades
Número CAS |
60834-54-0 |
|---|---|
Fórmula molecular |
C15H17N3O2S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H7NO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,8H2,(H,9,10) |
Clave InChI |
VAKFBMAHTFAWKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


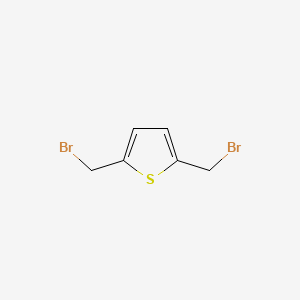
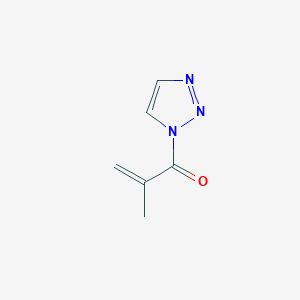


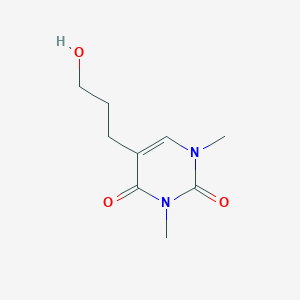
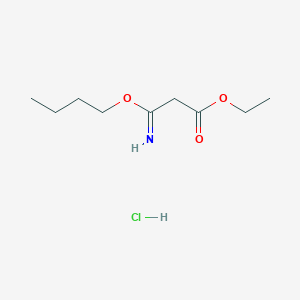
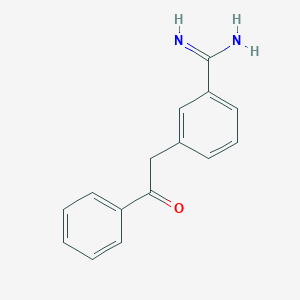
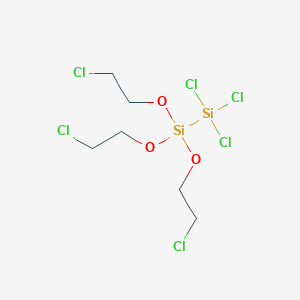
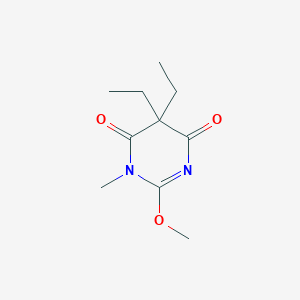
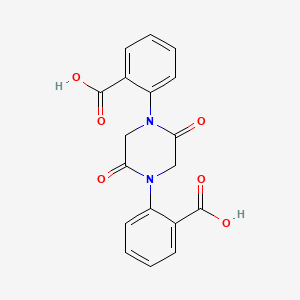

![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

